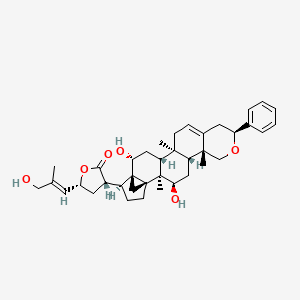
Dichapetalin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichapetalin I is a natural dammarane-type merotriterpenoid compound first reported in 1995. It is characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. This compound is primarily found in the Dichapetalaceae family, particularly in the genera Dichapetalum and Phyllanthus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichapetalin I involves multiple steps, including the formation of the dammarane skeleton and the annellation of the 2-phenylpyrano moiety. The specific synthetic routes and reaction conditions are complex and typically involve the use of various reagents and catalysts to achieve the desired structural features .
Industrial Production Methods: Most of the available this compound is extracted from natural sources, particularly from the roots of Dichapetalum species .
Chemical Reactions Analysis
Types of Reactions: Dichapetalin I undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Dichapetalin I has been extensively studied for its bioactivity and potential therapeutic applications. It has shown significant cytotoxicity against several cancer cell lines, making it a promising candidate for anticancer drug development . Additionally, this compound has been investigated for its anti-proliferative activity, particularly against leukemia cell lines . Its unique structure and bioactivity also make it a valuable compound for studying structure-activity relationships and developing new synthetic analogs .
Mechanism of Action
The mechanism of action of dichapetalin I involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The presence of a spiroketal moiety in its side chain is thought to contribute to its potent anti-proliferative activity .
Comparison with Similar Compounds
Dichapetalin I is part of a broader class of dichapetalin-type triterpenoids, which are characterized by their modified dammarane skeletons. Similar compounds include dichapetalin A, dichapetalin X, and 7-hydroxydichapetalin P . These compounds share structural similarities but differ in their side chains and functional groups, leading to variations in their bioactivity. This compound stands out due to its unique 2-phenylpyrano moiety and its potent cytotoxic activity against cancer cell lines .
Properties
CAS No. |
876610-25-2 |
|---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1 |
InChI Key |
OGIKSTYGXSTZFU-XGDYXWHLSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



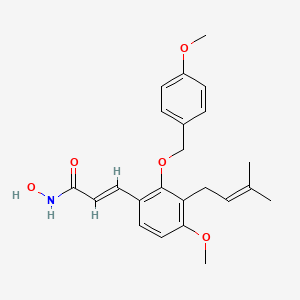
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
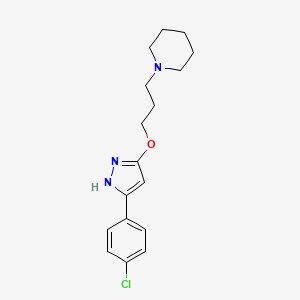
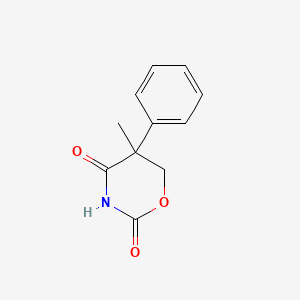
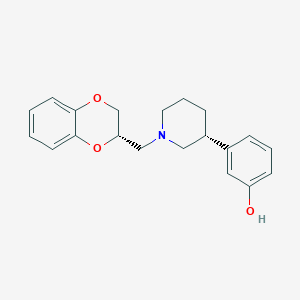
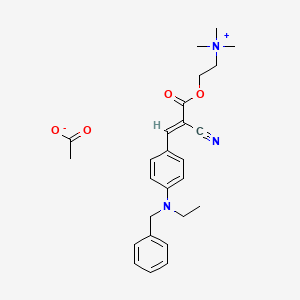
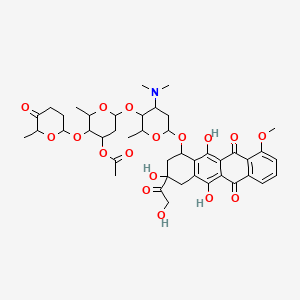
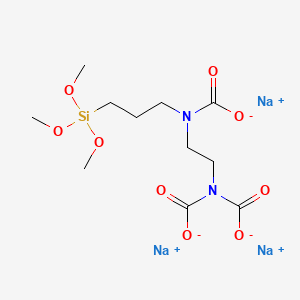
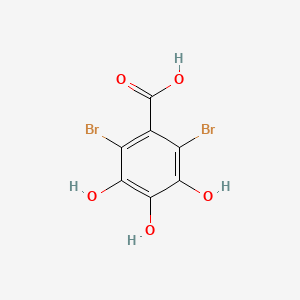

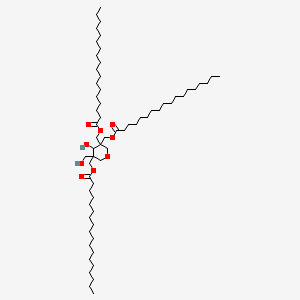

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
